2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
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Overview
Description
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is a heterocyclic compound that features a pyrimido[1,2-a]piperazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphenylamine with a suitable diketone under acidic conditions to form the pyrimido[1,2-a]piperazine core . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-(2-methylphenyl)piperazine share structural similarities and exhibit similar biological activities.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, such as 2-aminopyrimidine, also show comparable chemical reactivity and applications.
Uniqueness
What sets 2-(2-Methylphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one apart is its unique combination of the pyrimidine and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential for diverse applications in various fields .
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(2-methylphenyl)-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C14H15N3O/c1-10-4-2-3-5-11(10)12-8-14(18)17-7-6-15-9-13(17)16-12/h2-5,8,15H,6-7,9H2,1H3 |
InChI Key |
WCQWGXVGOXZJIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)N3CCNCC3=N2 |
Origin of Product |
United States |
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